3,5-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
(3,5-dimethylphenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-8-4-9(2)6-10(5-8)19-13(18)12-11(15)7-16-14(17-12)20-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTVKCBDAPNBFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=NC(=NC=C2Cl)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and methylsulfanyl substituents. The final step involves esterification with 3,5-dimethylphenol.
Preparation of Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The methylsulfanyl group is typically introduced through nucleophilic substitution reactions using methylthiolating agents.
Esterification: The final esterification step involves reacting the pyrimidine derivative with 3,5-dimethylphenol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and methylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted pyrimidines.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: 3,5-Dimethylphenol and 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid.
Scientific Research Applications
3,5-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylsulfanyl groups can enhance binding affinity and specificity to these targets, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
The 3,5-dimethylphenyl group in the target compound is compared to other disubstituted phenyl derivatives (Table 1).
Table 1: Impact of Phenyl Substituents on Bioactivity and Properties
Key Observations :
Pyrimidine Ring Substituents
The pyrimidine core’s substituents (5-chloro, 2-methylsulfanyl) are critical for electronic and steric interactions (Table 2).
Table 2: Pyrimidine Substituent Comparisons
Key Observations :
- Methylsulfanyl (2-position): Compared to methoxy or amino groups, SMe offers greater lipophilicity and resistance to oxidative metabolism.
Research Findings and Implications
Substituent Position : Meta-substitution (3,5-) on the phenyl ring maximizes bioactivity in carboxamides, likely due to balanced steric and electronic effects .
Electronic vs. Lipophilic Balance : Electron-withdrawing groups (e.g., F, Cl) enhance target interaction, while methyl groups improve pharmacokinetic properties .
Solid-State Behavior : 3,5-dimethylphenyl derivatives exhibit unique crystallinity, which may influence formulation strategies .
Biological Activity
3,5-Dimethylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a compound with potential biological activity, particularly in the fields of oncology and medicinal chemistry. This article reviews its biological properties, including anticancer effects, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a 3,5-dimethylphenyl group and a methylsulfanyl moiety. The presence of chlorine at the 5-position of the pyrimidine ring is significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidines exhibit notable anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
The GI50 values indicate that these compounds can effectively reduce cell viability at low concentrations, suggesting their potential as anticancer agents.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK9. Structure-activity relationship studies reveal that substituents at the C-5 position significantly influence both potency and selectivity against CDK2 and CDK9.
| Compound | CDK9 Inhibition (IC50) | Selectivity (CDK9/CDK2) |
|---|---|---|
| 30c | Low nanomolar | ~21-fold |
| 30d | Comparable to 30c | 5-fold |
| 30e | Enhanced selectivity | 44-fold |
These findings suggest that modifications to the compound can lead to improved selectivity and potency against specific kinases, which is crucial for developing targeted cancer therapies .
Additional Biological Activities
Beyond anticancer properties, pyrimidine derivatives have shown promise in other therapeutic areas:
- Antioxidant Activity: Compounds have demonstrated significant antioxidant effects, which may contribute to their overall therapeutic potential .
- Anti-Alzheimer's Effects: Some derivatives exhibit inhibitory activity against acetylcholinesterase (AChE), indicating potential for neuroprotective applications .
Case Studies
In a study by Jame et al., thiazolidin-4-one-pyrimidine derivatives were tested for cytotoxicity across multiple cancer cell lines including HepG2 and PC3. The results indicated that certain modifications led to increased cytotoxicity at concentrations below 100 µM, highlighting the importance of structural variations in enhancing biological activity .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For analogous pyrimidine derivatives, palladium or copper catalysts (e.g., Pd/C or CuI) enhance coupling reactions, while temperature gradients (e.g., 60–80°C) and extended reaction times (12–24 hours) improve yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or dichloromethane) ensures >95% purity. Monitoring intermediates with TLC (Rf ~0.3–0.5) is critical .
Q. What analytical techniques are recommended for characterizing structural integrity?
Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substituent positions (e.g., methylsulfanyl at C2, chloro at C5) .
- HPLC-MS (C18 column, 10–90% acetonitrile/water gradient) to assess purity (retention time ~8–10 min) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~350–400) .
- X-ray crystallography for absolute stereochemical confirmation if single crystals are obtainable .
Q. How can stability be evaluated under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies:
- Thermal stability : Heat samples at 40–60°C for 1–4 weeks, monitoring degradation via HPLC.
- Photostability : Expose to UV light (λ = 254 nm) and analyze photoproducts using LC-MS .
- Humidity tests : Store at 75% relative humidity; FTIR can detect hydrolysis of ester or sulfanyl groups .
Q. What solvent systems are suitable for solubility and formulation studies?
Methodological Answer: Test solubility in polar aprotic solvents (DMSO, DMF) for in vitro assays. For in vivo compatibility, use co-solvents like Cremophor EL (10–20% in saline). Dynamic light scattering (DLS) can assess nanoparticle formulations if aqueous solubility is <1 mg/mL .
Q. How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer: Cross-validate using 2D NMR (COSY, HSQC) to distinguish overlapping signals. For ambiguous mass spectra, employ high-resolution MS (HRMS-ESI) with <5 ppm error tolerance. Computational tools (e.g., Gaussian for DFT calculations) can predict NMR shifts or IR spectra for comparison .
Advanced Research Questions
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound?
Methodological Answer: Synthesize derivatives by modifying substituents (e.g., replacing methylsulfanyl with amino or methoxy groups). Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate results with molecular docking (AutoDock Vina) to identify key binding interactions. Use QSAR models (e.g., CoMFA) to predict activity trends .
Q. How can adsorption behavior on indoor surfaces inform environmental stability?
Methodological Answer: Apply microspectroscopic imaging (AFM-IR, ToF-SIMS) to study adsorption on silica or drywall surfaces. Quantify desorption rates under varying humidity (30–70% RH) using gas chromatography (GC-MS). Compare with computational adsorption energy calculations (e.g., DFT on VASP) .
Q. What experimental designs are suitable for probing metabolic pathways in biological systems?
Methodological Answer: Use hepatocyte microsomal assays (e.g., human CYP450 isoforms) with LC-MS/MS to identify phase I metabolites. For phase II metabolism, incubate with UDP-glucuronosyltransferase and analyze glucuronides. Isotope labeling (³H or ¹⁴C) tracks distribution in animal models .
Q. How can researchers investigate the compound’s interaction with reactive oxygen species (ROS)?
Methodological Answer: Expose the compound to H₂O₂ or hydroxyl radicals (generated via Fenton reaction). Monitor ROS scavenging using fluorescent probes (e.g., DCFH-DA) and quantify degradation products via LC-MS. Electron paramagnetic resonance (EPR) can detect radical intermediates .
Q. What computational approaches predict bioavailability and toxicity profiles?
Methodological Answer: Run ADMET prediction (SwissADME, ProTox-II) for parameters like logP (target ~3–4) and hERG inhibition. Molecular dynamics simulations (GROMACS) model membrane permeability. Validate with Caco-2 cell monolayers for intestinal absorption in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
